molecular formula C15H13N3O2S2 B2449034 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 864858-54-8

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2449034
CAS No.: 864858-54-8
M. Wt: 331.41
InChI Key: AIJICYUPYJDDBL-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a cyano group, and an acetyl group.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9(19)18-5-4-10-11(7-16)15(22-13(10)8-18)17-14(20)12-3-2-6-21-12/h2-3,6H,4-5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJICYUPYJDDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .

Scientific Research Applications

Chemistry

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

Research indicates that this compound exhibits bioactive properties , particularly in antimicrobial and anticancer studies:

  • Anticancer Activity: It inhibits JNK kinases (JNK2 and JNK3), leading to cell cycle arrest and apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound modulates pro-inflammatory cytokines and reduces nitric oxide production in inflammatory models .

Medicine

In the field of drug discovery, this compound is explored for developing new therapeutic agents targeting various diseases due to its unique mechanism of action involving enzyme inhibition.

Industry

This compound has applications in material science for creating novel materials with unique physical properties. Its chemical structure allows it to be integrated into polymers or other materials to enhance their performance characteristics.

Case Study 1: Anticancer Research

A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines through the modulation of JNK pathways. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound.

Case Study 2: Anti-inflammatory Activity

In another research project focused on inflammation, the compound was shown to reduce levels of interleukin-6 in vitro. This suggests its potential utility in treating inflammatory diseases where cytokine levels are elevated.

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific exploration .

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with various substituents that contribute to its biological activity. The structural formula can be represented as follows:

N 6 acetyl 3 cyano 4 5 6 7 tetrahydrothieno 2 3 c pyridin 2 yl thiophene 2 carboxamide\text{N 6 acetyl 3 cyano 4 5 6 7 tetrahydrothieno 2 3 c pyridin 2 yl thiophene 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably:

  • JNK Kinases Inhibition : It has been shown to inhibit JNK2 and JNK3 kinases, which play crucial roles in cellular stress responses and apoptosis. This inhibition leads to cell cycle arrest in the G2/M phase, effectively halting cell division and promoting apoptosis in cancer cells.
  • Inflammatory Pathways : The compound also influences inflammatory pathways by modulating the expression of pro-inflammatory cytokines. Studies indicate that it can reduce nitric oxide (NO) production and levels of interleukin-6 (IL-6) in inflammatory models .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the observed effects:

Cell Line IC50 Value (µM) Effect
HepG210Cytotoxicity
A5498Induction of apoptosis
MCF712Cell cycle arrest

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using in vitro models. Key findings include:

  • Reduction of Cytokines : At concentrations as low as 1 µM, it significantly decreased IL-6 levels in microglial BV-2 cells.
  • Nitric Oxide Production : It inhibited NO production in lipopolysaccharide-induced inflammation models.

Case Studies

  • Cell Cycle Analysis : A study involving flow cytometry revealed that treatment with the compound resulted in a significant accumulation of cells in the G2/M phase across multiple cancer cell lines. This effect was dose-dependent and linked to the inhibition of JNK signaling pathways.
  • In Vivo Studies : In animal models of inflammation, administration of the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Basic: What are the standard synthetic routes for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide?

Methodological Answer:
The synthesis of this compound and its analogs typically involves multi-step heterocyclic reactions. For example:

  • Cyclocondensation of thiophene carboxamide precursors with acetylated tetrahydrothienopyridine intermediates under reflux in anhydrous dichloromethane (DCM) or toluene .
  • Acylation of the tetrahydrothienopyridine core using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to introduce the acetyl group .
  • Nitrile functionalization via nucleophilic substitution or cyano-group retention during cyclization, monitored by TLC and purified via column chromatography .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationDCM, reflux, 12h65–70≥95%
AcylationAc₂O, Et₃N, 0°C→RT80–85≥98%

Basic: What spectroscopic methods are used to characterize the structure of this compound?

Methodological Answer:
Structural validation relies on:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., acetyl peaks at δ ~2.1 ppm for CH₃ and ~170 ppm for C=O) .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O ~1680 cm⁻¹) .
  • LC-MS/HRMS : Determines molecular weight and fragmentation patterns (e.g., [M+H]⁺ calculated for C₁₇H₁₄N₃O₂S₂: 364.06 Da) .

Basic: What biological activities have been reported for this compound and its analogs?

Methodological Answer:
Derivatives of tetrahydrothienopyridine carboxamides exhibit:

  • Antibacterial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via disruption of membrane integrity .
  • Antitumor Effects : IC₅₀ of 10–25 µM in MCF-7 breast cancer cells via apoptosis induction .
  • Anti-inflammatory Activity : COX-2 inhibition (IC₅₀ ~5 µM) in RAW 264.7 macrophages .

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